molecular formula C16H13N3O6S B13931089 4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 532940-59-3

4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid

Cat. No.: B13931089
CAS No.: 532940-59-3
M. Wt: 375.4 g/mol
InChI Key: PVKXLKNWHKSOBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the nitration of phenol to produce 2-nitrophenol, followed by its reaction with chloroacetic acid to form 2-(2-nitrophenoxy)acetic acid. This intermediate is then reacted with isothiocyanate derivatives to introduce the carbamothioylamino group, and finally, the benzoic acid moiety is attached through a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, halogenated compounds, and hydrolyzed fragments, depending on the specific reaction conditions .

Scientific Research Applications

4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in research and industrial applications .

Properties

CAS No.

532940-59-3

Molecular Formula

C16H13N3O6S

Molecular Weight

375.4 g/mol

IUPAC Name

4-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H13N3O6S/c20-14(9-25-13-4-2-1-3-12(13)19(23)24)18-16(26)17-11-7-5-10(6-8-11)15(21)22/h1-8H,9H2,(H,21,22)(H2,17,18,20,26)

InChI Key

PVKXLKNWHKSOBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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